molecular formula C12H15N3 B8273608 1-(4-phenylbutyl)-1H-1,2,3-triazole

1-(4-phenylbutyl)-1H-1,2,3-triazole

Cat. No.: B8273608
M. Wt: 201.27 g/mol
InChI Key: XVWMTFAFVWLRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylbutyl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-phenylbutyl group. The triazole ring is aromatic, planar, and capable of hydrogen bonding and π-π interactions, making it a versatile scaffold in medicinal chemistry and materials science. Its structure combines the rigidity of the triazole ring with the lipophilic 4-phenylbutyl chain, which enhances membrane permeability and bioavailability.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(4-phenylbutyl)triazole

InChI

InChI=1S/C12H15N3/c1-2-6-12(7-3-1)8-4-5-10-15-11-9-13-14-15/h1-3,6-7,9,11H,4-5,8,10H2

InChI Key

XVWMTFAFVWLRGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCN2C=CN=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The pharmacological and physicochemical properties of 1,2,3-triazoles are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Biological Activity
1-(4-Phenylbutyl)-1H-1,2,3-triazole 4-Phenylbutyl at N1 High lipophilicity; potential for CNS penetration due to alkyl chain Not explicitly reported in evidence, but analogs show enzyme inhibition .
S8000011 (4-(1-(4-Cl-naphthyloxy)ethyl)-1-(4-Cl-phenyl)-1H-1,2,3-triazole) 4-Cl-naphthyloxy and 4-Cl-phenyl groups Highest binding energy (-12.19 kcal/mol) against IMPDH Antiparasitic activity via IMPDH inhibition .
BPTA (1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole) 4-Bromophenyl and phenyl groups Strong binding to human serum albumin (HSA); antimicrobial activity Inhibits Staphylococcus aureus and Candida albicans .
NPTA (1-(1-Naphthyl)-5-phenyl-1H-1,2,3-triazole) 1-Naphthyl and phenyl groups Fluorescent properties; binds HSA via hydrophobic interactions and hydrogen bonds Potential drug carrier due to HSA binding .
1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole 4-Fluorobenzyl and phenethyl groups Enhanced metabolic stability due to fluorine substitution Fluorinated triazoles are often bioactive; used in antifungal and anticancer studies .

Binding Affinity and Enzyme Inhibition

  • S8000011 outperforms other triazoles in binding to CpIMPDH (a protozoan enzyme) due to its chloro-substituted naphthyl and phenyl groups, which enhance hydrophobic interactions .
  • BPTA exhibits moderate antimicrobial activity (MIC values: 8–32 µg/mL) against Gram-positive bacteria, attributed to its bromophenyl group’s electron-withdrawing effects .
  • 1H-1,2,3-triazole analogs with carboxamide or carboxylate substituents (e.g., 1-(3-pyridyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) show metal-chelating properties, useful in coordination chemistry and radiopharmaceuticals .

Spectral and Physicochemical Data

  • NMR : Triazolyl protons in 1,2,3-triazoles appear as singlets near 7.7–8.0 ppm in $^1$H NMR .
  • Fluorescence : Naphthyl-substituted triazoles (e.g., NPTA) exhibit strong fluorescence at λem = 400–450 nm, useful in bioimaging .
  • Thermodynamics : Binding constants ($K_b$) for HSA interactions range from 10$^4$ to 10$^5$ M$^{-1}$, with ΔG values indicating spontaneous binding driven by hydrophobic forces .

Critical Notes

Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance binding to enzymes like IMPDH but may reduce solubility. Lipophilic chains (e.g., 4-phenylbutyl) improve bioavailability but increase toxicity risks.

Fluorinated Derivatives : Fluorine atoms improve metabolic stability and membrane permeability, making fluorinated triazoles preferred in drug design .

Synthetic Limitations : While CuAAC is efficient, regioselectivity (1,4- vs. 1,5-disubstituted triazoles) remains a challenge unless ruthenium catalysts are employed .

Unreported Data : Direct pharmacological data for this compound are lacking; predictions are based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.